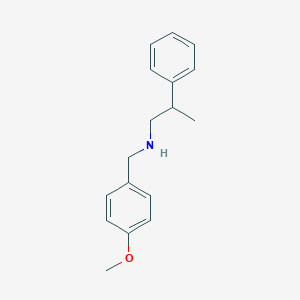

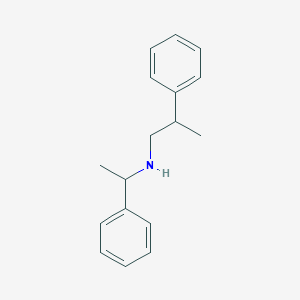

![molecular formula C24H25N3O3 B262143 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B262143.png)

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile, also known as Cilostazol, is a pharmaceutical drug that is used for the treatment of peripheral vascular disease and intermittent claudication. It is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase type 3 (PDE3) that increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation.

Wirkmechanismus

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile selectively inhibits PDE3, an enzyme that degrades cAMP. By inhibiting PDE3, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile increases intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation. 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile also has anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits.

Biochemical and Physiological Effects:

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been shown to improve endothelial function, increase blood flow, and reduce oxidative stress and inflammation. It also inhibits platelet aggregation and thrombus formation, which may reduce the risk of cardiovascular events. Additionally, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been shown to improve exercise tolerance and quality of life in patients with peripheral vascular disease and intermittent claudication.

Vorteile Und Einschränkungen Für Laborexperimente

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a well-established drug with a known mechanism of action and therapeutic benefits. It can be easily synthesized in the laboratory and is commercially available. However, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has limitations in terms of its stability and solubility, which may affect its bioavailability and efficacy. Additionally, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has potential off-target effects, which may limit its use in certain experimental settings.

Zukünftige Richtungen

Future research on 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile could focus on its potential use in the treatment of other cardiovascular diseases, such as coronary artery disease and ischemic stroke. It could also investigate the mechanisms underlying its anti-inflammatory and antioxidant effects, as well as its potential effects on other cellular signaling pathways. Additionally, future studies could explore the use of 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile in combination with other drugs or therapies to enhance its therapeutic benefits.

Synthesemethoden

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile can be synthesized through a multi-step process that involves the reaction of 2-furyl methyl ketone with 4-methoxyphenylmagnesium bromide to form 5-[(4-methoxyphenoxy)methyl]-2-furylmagnesium bromide. This intermediate is then reacted with 2-amino-3-cyanopyridine in the presence of a palladium catalyst to yield 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. The final product is purified through recrystallization and chromatography techniques.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been extensively studied for its therapeutic effects on peripheral vascular disease and intermittent claudication. It has also been investigated for its potential use in the treatment of other cardiovascular diseases, such as coronary artery disease and ischemic stroke. Additionally, 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has been studied for its effects on platelet function, inflammation, and oxidative stress.

Eigenschaften

Produktname |

2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |

|---|---|

Molekularformel |

C24H25N3O3 |

Molekulargewicht |

403.5 g/mol |

IUPAC-Name |

2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |

InChI |

InChI=1S/C24H25N3O3/c1-28-16-8-10-17(11-9-16)29-15-18-12-13-22(30-18)23-19-6-4-2-3-5-7-21(19)27-24(26)20(23)14-25/h8-13H,2-7,15H2,1H3,(H2,26,27) |

InChI-Schlüssel |

LUPKRPRXBJIPKZ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N |

Kanonische SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

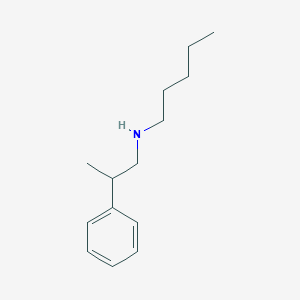

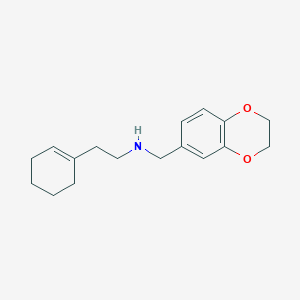

![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)

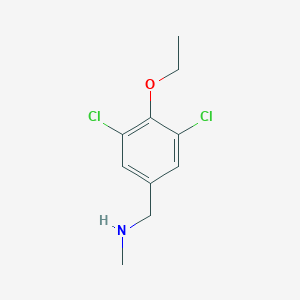

![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)

![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)

![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

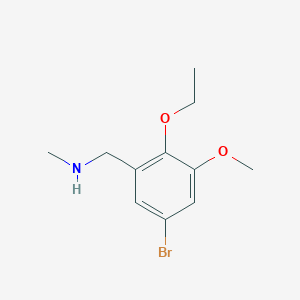

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)

![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)